molecular formula C23H15ClO5 B2360502 2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 2-chlorobenzenecarboxylate CAS No. 306730-64-3

2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 2-chlorobenzenecarboxylate

Cat. No.: B2360502
CAS No.: 306730-64-3
M. Wt: 406.82
InChI Key: KLEYXWPIYGGTHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions such as the Matteson–CH2–homologation, which was carried out with in situ generated CH2BrLi in THF at low temperature . After the removal of the solvent, the crude homologated boronic esters were directly subjected to the protodeboronation to provide the targeted compounds .


Chemical Reactions Analysis

The protodeboronation of pinacol boronic esters, a reaction relevant to the synthesis of similar compounds, has been reported . This reaction is part of a radical approach to the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters .

Scientific Research Applications

Antibacterial Applications

The compound 2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 2-chlorobenzenecarboxylate and its derivatives have shown significant antibacterial effects. Behrami and Dobroshi (2019) synthesized derivatives of 4-hydroxy-chromen-2-one, including compounds with structural similarities to the mentioned compound. These synthesized compounds exhibited high levels of bacteriostatic and bactericidal activity against bacterial strains such as Staphylococcus aureus, E. coli, and Bacillus cereus. The study emphasized the potential of these compounds in combating bacterial infections, highlighting their effective antibacterial properties (Behrami & Dobroshi, 2019).

Synthetic Chemistry and Characterization

The compound has been a focal point in synthetic chemistry, leading to the synthesis of novel derivatives and complexes. Pimenova et al. (2003) explored the synthesis and reactions of a structurally related compound, leading to the formation of various derivatives with potential applications in different fields. This work contributes to the understanding of the chemical behavior and potential of such compounds in synthetic applications (Pimenova et al., 2003).

Material Science and Catalysis

In material science and catalysis, derivatives of the compound have been used to develop novel catalytic systems. Alonzi et al. (2014) utilized polystyrene-supported catalysts in the synthesis of Warfarin and its analogues, showcasing the compound's role in facilitating chemical reactions and potentially improving industrial processes (Alonzi et al., 2014).

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, structural analysis, and potential applications. Given the interest in similar compounds for their diverse biological activities , this compound may also be of interest in the field of medicinal chemistry.

Properties

IUPAC Name

[2-(4-methoxyphenyl)-4-oxochromen-3-yl] 2-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClO5/c1-27-15-12-10-14(11-13-15)21-22(20(25)17-7-3-5-9-19(17)28-21)29-23(26)16-6-2-4-8-18(16)24/h2-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLEYXWPIYGGTHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)OC(=O)C4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.